N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
Description
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a sulfonamide derivative featuring a benzoxazole core substituted with a cyclopropyl-hydroxy-thiophenylethyl moiety. Its IUPAC name and structural identifiers are documented in recent chemical databases, with synonyms including variations in the naming of the thiophene and furan substituents . The compound’s synthesis likely involves sulfonylation of a secondary amine intermediate, analogous to methods described for structurally related sulfonamides (e.g., tert-butyl-protected intermediates followed by deprotection) .
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S2/c1-19-13-9-12(6-7-14(13)24-16(19)20)26(22,23)18-10-17(21,11-4-5-11)15-3-2-8-25-15/h2-3,6-9,11,18,21H,4-5,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJJJFGGBVMDGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCC(C3CC3)(C4=CC=CS4)O)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis methods . These methods involve the reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives, which are then further modified to incorporate the benzo[d]oxazole and sulfonamide groups.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave irradiation to enhance reaction rates and yields. For example, a [2 + 2+1] cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles with α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation has been reported to produce trisubstituted thiophene derivatives efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted sulfonamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Thiophene vs.
- Benzoxazole vs.
- Cyclopropyl vs.
Spectroscopic and Analytical Comparisons
NMR analysis of structurally related sulfonamides (e.g., ) reveals that chemical shifts in regions corresponding to substituent proximity (e.g., cyclopropyl or thiophene groups) vary significantly. For example:
- Region A (Protons near cyclopropyl): In the target compound, cyclopropyl-induced ring-current effects may downfield-shift adjacent protons by 0.5–1.0 ppm compared to non-cyclopropyl analogs .
- Region B (Thiophene protons) : Thiophene C-H protons typically resonate at 6.8–7.5 ppm, distinct from furan analogs (6.3–6.8 ppm) .
Physicochemical and Pharmacological Properties
Using the lumping strategy (grouping compounds with similar structures ), the target compound and its analogs may share the following trends:
Biological Activity
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a complex organic compound that has garnered attention due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique arrangement of functional groups that contribute to its biological properties. The structural formula can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₃O₄S |
| Molecular Weight | 345.4 g/mol |
| CAS Number | 1396795-13-3 |
The presence of the cyclopropyl and thiophene groups enhances the compound's rigidity and potential interactions with biological targets.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. The hydroxyl and sulfonamide groups facilitate hydrogen bonding and hydrophobic interactions, which are crucial for binding to biological macromolecules.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases like cancer.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against various bacterial strains, potentially through disruption of bacterial cell membranes.
Anticancer Properties
Research indicates that this compound may possess significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:
| Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|
| HCT116 | 3.7 | |
| MCF7 | 1.2 | |
| HEK293 | 5.3 |
These results indicate strong selectivity towards specific cancer types, suggesting potential for targeted cancer therapies.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Notable findings include:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µM |
| Escherichia coli | 32 µM |
| Enterococcus faecalis | 8 µM |
These results indicate a promising profile for further development as an antimicrobial agent.
Case Studies
- Anticancer Study : A study conducted on the efficacy of the compound against breast cancer cell lines showed a significant reduction in cell viability at low concentrations, indicating its potential as a chemotherapeutic agent.
- Antimicrobial Evaluation : In a separate investigation, the compound was tested against common pathogens in clinical settings, demonstrating effective inhibition comparable to established antibiotics.
Q & A
Q. What are the key structural features of the compound, and how do they influence reactivity?
The compound contains a benzoxazole ring (2-oxo-2,3-dihydrobenzo[d]oxazole), a sulfonamide group, a thiophene ring, and a cyclopropyl-hydroxyethyl substituent. The sulfonamide group enhances hydrogen-bonding potential for target interactions, while the thiophene and cyclopropyl moieties may modulate lipophilicity and stereoelectronic effects. The benzoxazole core contributes to rigidity, affecting binding kinetics .
Q. What synthetic strategies are typically employed for assembling the benzoxazole-sulfonamide scaffold?
A multi-step approach is common:
- Step 1: Synthesis of the benzoxazole core via cyclization of 2-aminophenol derivatives with carbonyl reagents.
- Step 2: Sulfonylation using chlorosulfonic acid or sulfonyl chlorides to introduce the sulfonamide group.
- Step 3: Functionalization with thiophene and cyclopropyl groups via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl-thiophene linkages) .
Q. How can purity and stability be assessed during synthesis?
Use HPLC with a C18 column (UV detection at 254 nm) to monitor purity. Stability studies under varying pH (2–9) and temperature (4°C–40°C) conditions, analyzed via NMR and mass spectrometry, identify degradation pathways (e.g., hydrolysis of the sulfonamide group) .
Q. What spectroscopic techniques are critical for structural confirmation?
- 1H/13C NMR: Assign protons and carbons in the benzoxazole, thiophene, and cyclopropyl groups.
- IR Spectroscopy: Confirm sulfonamide (S=O stretching at ~1350 cm⁻¹) and hydroxyl (O-H at ~3400 cm⁻¹) functionalities.
- High-Resolution Mass Spectrometry (HRMS): Verify molecular formula .
Q. Which in vitro assays are suitable for preliminary bioactivity screening?
- Enzyme Inhibition: Use fluorogenic substrates to test sulfonamide-mediated inhibition (e.g., carbonic anhydrase).
- Cytotoxicity: MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations.
- Solubility: Shake-flask method in PBS (pH 7.4) to guide formulation .
Advanced Research Questions
Q. How can conflicting bioactivity data across assays be resolved?
Example: Discrepancies in IC50 values may arise from assay conditions (e.g., pH affecting sulfonamide ionization).
- Method: Conduct parallel assays under standardized pH and temperature. Validate via isothermal titration calorimetry (ITC) to measure binding thermodynamics .
- Table 1: Comparative IC50 under varying conditions:
| Assay pH | IC50 (μM) | Solubility (mg/mL) |
|---|---|---|
| 7.4 | 12.3 | 0.45 |
| 6.8 | 28.7 | 0.32 |
Q. What strategies optimize reaction yields in the sulfonamide coupling step?
Low yields (<40%) often result from steric hindrance or poor nucleophilicity.
Q. How can structure-activity relationships (SAR) guide analog design?
Method: Synthesize analogs with substitutions on the thiophene (e.g., 3-methyl vs. 5-nitro) or cyclopropyl (e.g., spirocyclic variants) groups. Test against a panel of kinases or GPCRs.
- Table 2: SAR of analogs (IC50 vs. Target X):
| Substituent | IC50 (nM) | LogP |
|---|---|---|
| Thiophene-2-yl | 45 | 2.1 |
| Thiophene-3-yl | 120 | 2.3 |
| Cyclopropyl-CH2OH | 38 | 1.8 |
Q. What computational methods predict metabolite formation?
Use in silico tools:
Q. How do crystallographic studies resolve stereochemical ambiguities?
Single-crystal X-ray diffraction confirms the absolute configuration of the cyclopropyl-hydroxyethyl group.
- Protocol: Grow crystals via vapor diffusion (acetonitrile/water). Refine using SHELX.
- Outcome: Resolves racemization risks during synthesis, critical for enantiomer-specific activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
